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molecular formula C11H8ClN5 B2950487 2-chloro-N-phenyl-7H-purin-6-amine CAS No. 185408-97-3

2-chloro-N-phenyl-7H-purin-6-amine

Cat. No. B2950487
M. Wt: 245.67
InChI Key: HKFOFMISVJXDFK-UHFFFAOYSA-N
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Patent
US08222260B2

Procedure details

Aniline (4.66 g; 0.05 mol) was added to a suspension of 2,6-dichloropurine (5.67 g; 0.03 mol) in n-propanol (60 ml) and N,N-ethyldiisopropylamine (6.44 g; 0.05 mol) was added. The reaction mixture was stirred at 100° C. for 4 hours. After cooling to room temperature the precipitate was filtered off, washed with n-propanol (2×10 ml) and water (3×10 ml) and dried in the drying oven at 60° C. into constant weight. Yield: 6.26 g yellowish substance (84.9%). TLC (chloroform-methanol; 85:15): one single spot; free of the starting material, HPLC purity: 98+%
Quantity
4.66 g
Type
reactant
Reaction Step One
Quantity
5.67 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-ethyldiisopropylamine
Quantity
6.44 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl:8][C:9]1[N:17]=[C:16]2[C:12]([NH:13][CH:14]=[N:15]2)=[C:11](Cl)[N:10]=1>C(O)CC>[Cl:8][C:9]1[N:17]=[C:16]2[C:12]([NH:13][CH:14]=[N:15]2)=[C:11]([NH:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[N:10]=1

Inputs

Step One
Name
Quantity
4.66 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
5.67 g
Type
reactant
Smiles
ClC1=NC(=C2NC=NC2=N1)Cl
Name
N,N-ethyldiisopropylamine
Quantity
6.44 g
Type
reactant
Smiles
Name
Quantity
60 mL
Type
solvent
Smiles
C(CC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 100° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature the precipitate
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with n-propanol (2×10 ml) and water (3×10 ml)
CUSTOM
Type
CUSTOM
Details
dried in the drying oven at 60° C. into constant weight

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
ClC1=NC(=C2NC=NC2=N1)NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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